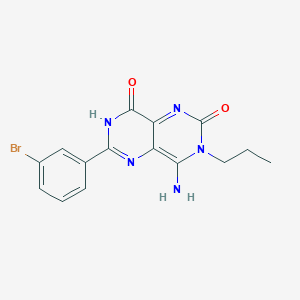

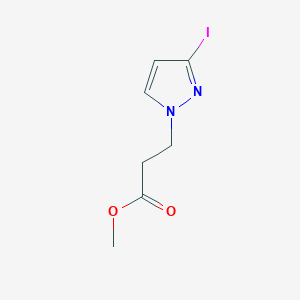

6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , 6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione, is a derivative of the quinazoline class of compounds. Quinazolines are heterocyclic compounds that have found applications in various fields, including medicinal chemistry due to their diverse biological activities. The structure of the compound suggests the presence of a bromophenyl group, which is a common moiety in pharmaceuticals and can significantly affect the biological activity of the compound.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of 2H-indazole-4,7-dione derivatives has been achieved through the 1,3-dipolar cycloaddition of phenylsydnone with p-toluquinone, followed by bromination to introduce a bromo substituent . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms in a fused ring. The crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined using single-crystal X-ray diffraction, revealing a monoclinic space group with specific bond angles and lengths . This information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to yield different substituted quinazolines . These reactions are important for further functionalization of the quinazoline core and could be relevant for the modification of the compound to enhance its biological properties or solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the presence of a bromophenyl group can affect the compound's lipophilicity, which is an important factor in drug design. The melting point, solubility, and stability of these compounds can be determined experimentally, and such data are essential for the development of pharmaceutical formulations. Although the specific properties of the compound are not provided, related compounds have been characterized, such as a Biginelli-type cyclocondensation product with a melting point of 174-175°C .

科学的研究の応用

Antitumor Activity

A study explored the design, synthesis, and biological evaluation of various quinazolinediones, including compounds with structural similarities to the one , for their potential antitumor properties. These compounds showed significant potency against human colon carcinoma (HCT116) and human hepatocellular carcinoma (HEP-G2) cell lines, indicating their potential as antitumor agents (Abeer N. Al-Romaizan, N. Ahmed, Sherin M. Elfeky, 2019).

Antimicrobial Activity

Research into the synthesis and characterization of new heterocycles has led to the development of compounds with notable antimicrobial activities. For example, novel 6-ethoxy-6-oxido-3-oxo(thioxo)(imino)-5-substituted-2,7-dihydro-1,2,4-triazolo[3,4-e][1,2,3]diazaphospholes demonstrated significant antimicrobial effects against various bacterial and fungal strains, showcasing the broad potential of such compounds in developing new antimicrobials (T. Ali, M. Assiri, 2021).

Antioxidant Properties

A study on bromophenols, including nitrogen-containing compounds from marine red algae, revealed potent scavenging activity against DPPH radicals. These findings suggest the potential application of such bromophenols, which share structural features with the compound , in food and pharmaceutical fields as natural antioxidants (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-Gui Wang, 2012).

Synthesis and Characterization

The synthesis and characterization of fused and spiro heterocycles, including those with bromine elements and complex structures, have been detailed. These processes involve innovative methods such as ultrasonic methods, highlighting the versatility and adaptability of synthetic strategies for such complex molecules (V. Dabholkar, Mihir M. Wadkar, 2009).

Radical Scavenging Activity

Investigations into the radical scavenging activity of bromophenols coupled with nucleoside bases from marine sources have demonstrated the significant antioxidant potential of these compounds. This research underscores the value of bromophenols, which share bromine substituents with the compound of interest, in developing antioxidant agents (Ming Ma, Jielu Zhao, Su-Juan Wang, Shuai Li, Yong-chun Yang, Jiangong Shi, Xiao Fan, Lan He, 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-amino-6-(3-bromophenyl)-3-propyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN5O2/c1-2-6-21-12(17)10-11(19-15(21)23)14(22)20-13(18-10)8-4-3-5-9(16)7-8/h3-5,7H,2,6,17H2,1H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFNQNSUESWJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C2C(=NC1=O)C(=O)NC(=N2)C3=CC(=CC=C3)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)

![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2503819.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)

![3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2503828.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)

![1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2503831.png)